4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a biphenyl core structure substituted with an octyloxy group at the 4’ position and a carboxylic acid group at the 4 position. This compound is known for its liquid crystalline properties and is used in various optoelectronic applications, particularly in liquid crystal displays (LCDs).
Mechanism of Action
Target of Action
It is known that this compound belongs to the family of liquid crystals . Liquid crystals are often used in display technologies, such as liquid crystal displays (LCDs) .
Mode of Action
As a liquid crystal, it is known to exhibit different liquid crystalline phases depending on temperature conditions . Liquid crystals are responsive to minor changes in temperature, shear, electric (or magnetic) fields, and the structure of solid surfaces with which they are in contact .
Biochemical Pathways
It is known that liquid crystals like this compound can influence the structure of solid surfaces with which they are in contact .
Pharmacokinetics
As a liquid crystal, its bioavailability would likely be influenced by its physical state and the environmental conditions .
Result of Action
It is known that this compound can form self-assembled films when deposited onto highly ordered pyrolytic graphite .
Action Environment
The action, efficacy, and stability of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid are influenced by environmental factors such as temperature and the presence of electric or magnetic fields . These factors can induce changes in the liquid crystalline phases of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Octyloxy Group: The octyloxy group can be introduced via an etherification reaction, where an alkyl halide (octyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of 4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optoelectronic devices due to its liquid crystalline properties.
Comparison with Similar Compounds
Similar Compounds
4’-Octyloxy-4-biphenylcarbonitrile: Similar in structure but contains a cyano group instead of a carboxylic acid group.
4-Octyl-4’-cyanobiphenyl: Contains an octyl group and a cyano group, differing in the position of the alkoxy group.
Uniqueness
4’-(Octyloxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both an octyloxy group and a carboxylic acid group, which confer distinct liquid crystalline properties and potential for hydrogen bonding. This combination of functional groups makes it particularly suitable for applications in optoelectronics and materials science.
Properties
IUPAC Name |
4-(4-octoxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-2-3-4-5-6-7-16-24-20-14-12-18(13-15-20)17-8-10-19(11-9-17)21(22)23/h8-15H,2-7,16H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBBQLUKHHSKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384365 | |
Record name | 4-(4-octoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-18-4 | |
Record name | 4′-(Octyloxy)[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-octoxyphenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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